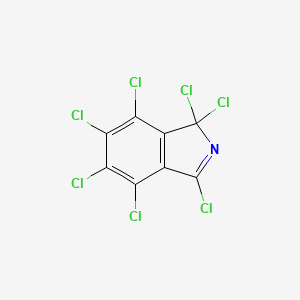

1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-

Description

Overview of Polychlorinated Organic Compounds in Environmental and Synthetic Contexts

Polychlorinated organic compounds are a class of synthetic chemicals characterized by the presence of multiple chlorine atoms attached to an organic framework. researchgate.net These compounds, which include well-known examples like polychlorinated biphenyls (PCBs) and chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), have been manufactured for a wide range of industrial applications. in.govwikipedia.org Due to their chemical stability, high boiling points, and electrical insulating properties, they were used extensively as coolants, lubricants, plasticizers, and flame retardants. in.govnih.gov

From a synthetic standpoint, the production of polychlorinated compounds often involves direct chlorination of the parent hydrocarbon, a process that can lead to complex mixtures of congeners. researchgate.net More selective and higher-yield methods, such as Suzuki and Ullmann coupling reactions, have been developed for the synthesis of specific polychlorinated derivatives, particularly for research and toxicological studies. nih.govresearchgate.net

However, the very stability that made these compounds industrially valuable also contributes to their significant environmental persistence. wikipedia.org Polychlorinated organic compounds are resistant to degradation and tend to bioaccumulate in the fatty tissues of organisms, leading to biomagnification through the food chain. in.govnih.gov Their presence in soil, sediments, and biological tissues has raised considerable environmental and health concerns, as many of these compounds are classified as persistent organic pollutants (POPs) and are associated with carcinogenic and other toxic effects. nih.govwikipedia.org This has led to widespread bans on their production and use, such as the 1979 EPA ban on PCBs in the United States. wikipedia.org

Structural Characteristics and Chemical Significance of the Isoindole Core

The isoindole core is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org It is an isomer of the more common indole (B1671886), differing in the position of the nitrogen atom within the five-membered ring. wikipedia.org The parent 2H-isoindole is a 10π-electron aromatic system but is generally unstable due to its labile ortho-quinoid structure. nih.govresearchgate.net Consequently, it is often studied in its more stable derivative forms, such as isoindoline (B1297411) (the reduced form), phthalimide (B116566) (the 1,3-dione derivative), or as N-substituted compounds. wikipedia.orgnih.gov

The isoindole structure is significant in several areas of chemistry:

Natural Products and Pharmaceuticals: The isoindole skeleton is found in various natural products and biologically active molecules. nih.govua.es Phthalimide derivatives, for instance, are central to the structure of drugs like thalidomide (B1683933) and its analogs, which have immunomodulatory and antitumor properties. mdpi.commdpi.com Other derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer effects. researchgate.net

Dyes and Pigments: Isoindole units are fundamental components of important synthetic pigments, such as phthalocyanines and other high-performance pigments like Pigment Yellow 139. wikipedia.org

Synthetic Chemistry: In organic synthesis, isoindoles can act as reactive dienes in Diels-Alder reactions, providing a route to construct more complex polycyclic systems. ua.es

The chemistry of isoindole is rich, with various methods developed for its synthesis, including ring-closure reactions and the aromatization of isoindolines. ua.es Its unique electronic structure and reactivity continue to make it an attractive scaffold for the development of new materials and therapeutic agents. acs.org

Historical Context of Highly Chlorinated Isoindole Derivatives Research

The history of isoindole chemistry dates back over a century, with its structural features and reactivity attracting scientific interest for decades. nih.gov Early research focused on the fundamental synthesis and properties of the core structure and its more stable derivatives, like phthalimide. mdpi.com The discovery of the biological activities of phthalimide-containing compounds, most notably thalidomide in the 1950s, spurred significant research into isoindole-based pharmaceuticals. mdpi.commdpi.com

Separately, the field of polychlorinated organic compounds grew rapidly in the mid-20th century with the mass production of chemicals like PCBs, which began in 1929. researchgate.net Research in this area was initially driven by their industrial utility. However, following the discovery of their environmental persistence and toxicity in the 1960s, the focus shifted dramatically towards their environmental impact, toxicology, and remediation. wikipedia.org

The intersection of these two fields—highly chlorinated isoindole derivatives—is not extensively documented in historical literature. While chlorinated heterocycles are important in medicinal chemistry and material science, specific research focusing on highly chlorinated isoindoles appears to be a niche area. aalto.fi The synthesis of such compounds presents challenges, and their properties are not as well-characterized as those of other polychlorinated aromatic systems. Therefore, the historical context for a compound like 1,1,3,4,5,6,7-heptachloro-1H-isoindole is largely inferred from the broader advancements in heterocyclic chemistry and the environmental science of halogenated compounds.

Research Rationale and Scope for 1,1,3,4,5,6,7-Heptachloro-1H-isoindole

While specific research on 1,1,3,4,5,6,7-heptachloro-1H-isoindole is limited, a clear rationale for its investigation can be established based on the properties of related chemical classes. The primary motivation for studying this compound would be to understand the effects of extensive chlorination on the chemical, physical, and biological properties of the isoindole scaffold.

Potential Research Scope:

Synthetic Methodologies: Developing efficient and selective synthetic routes to produce 1,1,3,4,5,6,7-heptachloro-1H-isoindole and related polychlorinated isoindoles. This would involve exploring advanced chlorination techniques or coupling strategies suitable for nitrogen-containing heterocycles. nih.govacs.org

Chemical Stability and Reactivity: Investigating the thermal and chemical stability of the molecule. The high degree of chlorination is expected to significantly alter the electronic properties of the isoindole ring system, potentially affecting its aromaticity and reactivity in reactions like electrophilic substitution or Diels-Alder cycloadditions.

Material Science Applications: Exploring its potential as a building block for novel polymers or functional materials. Highly halogenated aromatic compounds can exhibit useful properties such as flame resistance and thermal stability.

Environmental and Toxicological Assessment: Given the known persistence and toxicity of other polychlorinated aromatic compounds like PCBs, it would be crucial to study the environmental fate and toxicological profile of heptachloro-isoindole. nih.gov Such research would assess its potential for bioaccumulation and its interaction with biological systems, contributing to a more comprehensive understanding of the structure-activity relationships of persistent organic pollutants.

The study of 1,1,3,4,5,6,7-heptachloro-1H-isoindole represents an opportunity to bridge the gap between heterocyclic chemistry and environmental science, providing valuable data on a novel class of highly chlorinated compounds.

Data Tables

Table 1: Physicochemical Properties of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-

| Property | Value | Source |

| IUPAC Name | 1,1,3,4,5,6,7-Heptachloro-1H-isoindole | epa.gov |

| CAS Number | 52135-26-9 | epa.gov |

| Molecular Formula | C₈Cl₇N | epa.gov |

| Molecular Weight | 358.26 g/mol | epa.gov |

| Monoisotopic Mass | 354.78503 Da | uni.lu |

| Predicted XlogP | 5.8 | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data Calculated values for different adducts of the molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 355.79231 | 176.3 |

| [M+Na]⁺ | 377.77425 | 185.7 |

| [M-H]⁻ | 353.77775 | 169.8 |

| [M]⁺ | 354.78448 | 170.8 |

| Source: uni.lu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52135-26-9 |

|---|---|

Molecular Formula |

C8Cl7N |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

1,1,3,4,5,6,7-heptachloroisoindole |

InChI |

InChI=1S/C8Cl7N/c9-3-1-2(4(10)6(12)5(3)11)8(14,15)16-7(1)13 |

InChI Key |

FXRBYDKQFPIWTH-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(N=C2Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Insights for 1,1,3,4,5,6,7 Heptachloro 1h Isoindole

Retrosynthetic Analysis of Heptachlorinated Isoindole Scaffold

A retrosynthetic analysis of 1,1,3,4,5,6,7-heptachloro-1H-isoindole reveals two primary strategic approaches for its synthesis. The first and most direct approach involves the disconnection of the chlorine-carbon and chlorine-nitrogen bonds, suggesting a direct, exhaustive chlorination of a suitable isoindole or isoindoline (B1297411) precursor. This strategy relies on the development of powerful chlorination conditions capable of functionalizing all available C-H and N-H bonds, as well as the geminal dichlorination at the C1 position.

A second, alternative retrosynthetic pathway involves the disconnection of the isoindole ring itself. This approach suggests a cyclization reaction utilizing a pre-chlorinated aromatic precursor. A logical starting point for this strategy would be a derivative of tetrachlorophthalic acid, such as tetrachlorophthalimide or tetrachlorophthalic anhydride. This method transfers the challenge from a difficult perchlorination step to the construction of the heterocyclic ring from a sterically hindered and electronically deactivated substrate.

Precursor Synthesis and Halogenation Methodologies

The feasibility of either synthetic strategy is contingent on the availability of suitable precursors and effective halogenation or cyclization methodologies.

The direct chlorination of an isoindole or a more stable isoindoline precursor is a conceptually straightforward approach to 1,1,3,4,5,6,7-heptachloro-1H-isoindole. The exhaustive chlorination would require harsh reaction conditions and potent chlorinating agents to achieve the desired level of halogenation. A variety of reagents are known for the chlorination of aromatic and heterocyclic systems.

Table 1: Potential Chlorinating Agents for the Synthesis of Heptachlorinated Isoindole

| Chlorinating Agent | Activating Agent/Conditions | Potential Role in Synthesis |

| Chlorine (Cl₂) | Lewis acids (e.g., FeCl₃, AlCl₃), UV light | Electrophilic aromatic substitution on the benzene (B151609) ring and radical chlorination at the benzylic C1 position. masterorganicchemistry.comwikipedia.orgdocbrown.info |

| Sulfuryl chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN), heat | Radical chlorination, particularly effective for benzylic positions. |

| N-Chlorosuccinimide (NCS) | Acid catalyst, radical initiator | A milder alternative for selective chlorination, though exhaustive chlorination may be challenging. |

| Trichloroisocyanuric acid (TCCA) | Inert solvent, heat | A powerful and versatile chlorinating agent for various heterocyles. |

| Phosphorus pentachloride (PCl₅) | High temperature | Can effect both chlorination and dichlorination at carbonyl positions, suggesting potential for geminal dichlorination. |

The synthesis would likely commence with a stable isoindoline precursor, which would undergo electrophilic aromatic substitution to chlorinate the benzene ring. Subsequent chlorination of the pyrroline (B1223166) ring would likely proceed via a radical mechanism at the benzylic C1 and C3 positions. chemistrysteps.comjove.com The geminal dichlorination at the C1 position represents a significant synthetic hurdle, potentially requiring specific reagents or conditions that favor over-halogenation at this benzylic position. jove.com

An alternative to direct chlorination is the construction of the isoindole ring from a pre-chlorinated starting material. A plausible precursor for such a strategy is 4,5,6,7-tetrachlorophthalimide, which can be synthesized from tetrachlorophthalic anhydride. nih.govsemanticscholar.org The synthesis of N-substituted tetrachlorophthalimides is well-documented and provides a versatile entry point to the desired scaffold. nih.govsemanticscholar.org

A potential synthetic sequence could involve the reduction of the tetrachlorophthalimide precursor. The reduction of phthalimides to isoindolines can be achieved using strong reducing agents such as diborane (B8814927). researchgate.net The resulting 4,5,6,7-tetrachloroisoindoline could then be subjected to further chlorination to install the remaining three chlorine atoms at the C1 and C3 positions. This approach compartmentalizes the synthetic challenge into two distinct phases: the construction of the chlorinated heterocyclic core and the subsequent, less extensive, chlorination of the pyrroline ring.

Optimization of Reaction Conditions for Heptachlorination

The successful synthesis of 1,1,3,4,5,6,7-heptachloro-1H-isoindole via a direct, exhaustive chlorination strategy would necessitate a careful optimization of reaction conditions. Key parameters that would require systematic investigation include the choice of chlorinating agent, the reaction temperature, the stoichiometry of the reagents, and the solvent.

Table 2: Hypothetical Optimization of Reaction Conditions for the Exhaustive Chlorination of Isoindoline

| Parameter | Range of Conditions | Rationale for Optimization |

| Chlorinating Agent | Cl₂/FeCl₃, SO₂Cl₂/AIBN, TCCA | The reactivity and selectivity of the chlorinating agent are paramount. A combination of reagents may be necessary to achieve both aromatic and benzylic chlorination. |

| Temperature | 25°C to 200°C | Higher temperatures are generally required for exhaustive chlorination but can also lead to decomposition. A careful temperature profile may be needed. |

| Stoichiometry | 7 to 20 equivalents of chlorinating agent | A significant excess of the chlorinating agent would likely be required to drive the reaction to completion and achieve the desired heptachloro- substitution. |

| Solvent | CCl₄, o-dichlorobenzene, neat | The solvent must be inert to the harsh chlorination conditions. High-boiling point solvents may be necessary to achieve the required reaction temperatures. |

| Reaction Time | 12 to 72 hours | Sufficient reaction time is crucial for ensuring the completion of the multiple chlorination steps. |

The optimization process would likely involve a systematic variation of these parameters to maximize the yield of the desired heptachlorinated product while minimizing the formation of partially chlorinated intermediates and degradation products.

Mechanistic Investigations of Chlorination and Cyclization Pathways

A thorough understanding of the underlying reaction mechanisms is critical for the rational design and optimization of the synthesis of 1,1,3,4,5,6,7-heptachloro-1H-isoindole.

The direct chlorination of an isoindole precursor would involve at least two distinct mechanistic pathways. The chlorination of the benzene ring is expected to proceed via a classical electrophilic aromatic substitution mechanism. masterorganicchemistry.comwikipedia.orgdocbrown.info In the presence of a Lewis acid catalyst such as FeCl₃, chlorine is polarized, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring. A subsequent deprotonation restores the aromaticity of the system.

The chlorination of the C1 and C3 positions, which are benzylic in nature, is more likely to occur through a free radical mechanism. chemistrysteps.comjove.com Under thermal or photochemical initiation, a chlorine radical can abstract a hydrogen atom from the benzylic position, generating a resonance-stabilized benzylic radical. This radical can then react with a molecule of chlorine to form the chlorinated product and another chlorine radical, thus propagating the chain reaction. The formation of the geminal dichloride at the C1 position would require the further reaction of the monochlorinated intermediate under these radical conditions.

In the cyclization approach, the key mechanistic step would be the reduction of the tetrachlorophthalimide precursor. The reduction of amides and imides with reagents like diborane typically involves the coordination of the boron to the carbonyl oxygen, followed by the transfer of a hydride to the carbonyl carbon. A series of such hydride transfers and subsequent workup would lead to the formation of the isoindoline ring. researchgate.net The subsequent chlorination of the resulting tetrachloroisoindoline would then follow the radical pathways described above for the benzylic positions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,3,4,5,6,7 Heptachloro 1h Isoindole

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. For 1,1,3,4,5,6,7-heptachloro-1H-isoindole (C₈Cl₇N), the predicted monoisotopic mass is 354.78503 Da. uni.lu

A defining feature in the mass spectrum of a polychlorinated compound is its distinctive isotopic pattern, arising from the natural abundance of chlorine's two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). A molecule containing seven chlorine atoms will exhibit a complex cluster of isotopic peaks (M, M+2, M+4, etc.) spanning a mass range of 14 Da. The relative intensities of these peaks are mathematically predictable and serve as a definitive signature for the number of chlorine atoms present. The analysis of this isotopic cluster allows for the confident confirmation of the elemental formula.

Table 1: Predicted Isotopic Distribution for the Molecular Ion [C₈Cl₇N]⁺ This table presents the theoretical relative abundances of the major isotope peaks for the molecular ion of 1,1,3,4,5,6,7-heptachloro-1H-isoindole.

| Mass (m/z) | Relative Abundance (%) | Composition |

|---|---|---|

| 354.7850 | 75.5 | C₈(³⁵Cl)₆(³⁷Cl)₁N |

| 356.7821 | 100.0 | C₈(³⁵Cl)₅(³⁷Cl)₂N |

| 358.7791 | 85.5 | C₈(³⁵Cl)₄(³⁷Cl)₃N |

| 360.7762 | 50.9 | C₈(³⁵Cl)₃(³⁷Cl)₄N |

| 362.7732 | 22.0 | C₈(³⁵Cl)₂(³⁷Cl)₅N |

| 364.7703 | 6.4 | C₈(³⁵Cl)₁(³⁷Cl)₆N |

In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate structural features through controlled fragmentation. For polychlorinated aromatic compounds, fragmentation typically proceeds through characteristic losses of chlorine radicals (Cl•) and hydrogen chloride (HCl). nih.govresearchgate.netmdpi.com

A plausible fragmentation pathway for 1,1,3,4,5,6,7-heptachloro-1H-isoindole would begin with the molecular ion [C₈Cl₇N]⁺•. Initial fragmentation events would likely involve the loss of a chlorine radical, particularly from the less stable sp³-hybridized C1 position, to yield a more stable ion. Subsequent fragmentations could involve sequential losses of Cl• or HCl from the aromatic ring, leading to a cascade of daughter ions. Cleavage of the heterocyclic ring itself could also occur, providing further structural information.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The proposed structure of 1,1,3,4,5,6,7-heptachloro-1H-isoindole contains no carbon-bound hydrogen atoms. Therefore, the ¹H NMR spectrum is predicted to be exceptionally simple, showing only a single resonance corresponding to the proton attached to the nitrogen atom (N-H). Due to the powerful electron-withdrawing effects of the seven chlorine atoms, this N-H proton is expected to be significantly deshielded and appear as a singlet at a downfield chemical shift, potentially in the range of 8.0-10.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to show eight distinct resonances, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be heavily influenced by the chlorine substitution.

C1: This sp³-hybridized carbon is bonded to two chlorine atoms and a nitrogen atom. It is expected to be found significantly downfield, likely in the 90-110 ppm range.

Aromatic Carbons (C3-C7): The five carbons on the benzene (B151609) portion of the ring that are directly attached to chlorine (C3, C4, C5, C6, C7) would have their chemical shifts influenced by the direct C-Cl bond and the electronic effects of adjacent chlorine atoms. These are expected in the typical region for chlorinated aromatic carbons, from approximately 125 to 140 ppm.

Bridgehead Carbons (C3a, C7a): These two quaternary carbons are part of the aromatic system but are not bonded to chlorine. Their shifts will be influenced by the fused ring system and adjacent chloro-substituents, likely appearing between 130 and 150 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts This table provides estimated chemical shift values (δ) in ppm for 1,1,3,4,5,6,7-heptachloro-1H-isoindole, assuming a standard solvent like CDCl₃ or DMSO-d₆.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| N-H | ¹H | 8.0 - 10.0 | Singlet | The only proton signal expected. |

| C1 | ¹³C | 90 - 110 | Singlet (Quaternary) | Dichlorinated sp³ carbon. |

| C3, C4, C5, C6, C7 | ¹³C | 125 - 140 | Singlet (Quaternary) | Aromatic carbons bonded to chlorine. |

While one-dimensional NMR provides information on chemical environments, two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. For this molecule, an HSQC spectrum would be expected to show no correlations, confirming the absence of any C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial experiment for mapping connectivity in molecules lacking protons. semanticscholar.org It reveals correlations between protons and carbons over two to three bonds. In this case, the N-H proton would be expected to show correlations to the adjacent carbons C1 and C7a, and potentially a weaker correlation to C3. These correlations would provide definitive evidence for the core structure of the isoindole ring system.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. uni-siegen.denih.gov These two methods are complementary, as different molecular vibrations can be active in either IR or Raman spectroscopy depending on changes in the molecule's dipole moment or polarizability, respectively. wiley-vch.deyoutube.com

N-H Stretch: A characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would produce a series of bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-Cl Stretch: Strong absorptions corresponding to the stretching vibrations of the numerous C-Cl bonds would dominate the fingerprint region of the IR spectrum, typically below 800 cm⁻¹.

Table 3: Predicted Principal Vibrational Modes This table outlines the expected vibrational frequencies for the key functional groups in 1,1,3,4,5,6,7-heptachloro-1H-isoindole.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3300 - 3500 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-N Stretch | IR | 1250 - 1350 | Medium |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable)

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive and detailed structural information. nih.gov This technique would unambiguously confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. researchgate.net

Furthermore, crystallographic analysis would reveal the three-dimensional conformation of the molecule in the solid state, including the planarity of the heterocyclic ring system. It would also provide insight into the intermolecular forces that govern the crystal packing, such as potential hydrogen bonding between the N-H group of one molecule and a chlorine atom or the nitrogen atom of a neighboring molecule. mdpi.com To date, no crystal structure for this compound has been reported in the literature.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of 1,1,3,4,5,6,7 Heptachloro 1h Isoindole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular geometries and electronic structures with a high degree of accuracy. mdpi.com

For a molecule like 1,1,3,4,5,6,7-heptachloro-1H-isoindole, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement. These calculations can explore the potential energy surface of the molecule to identify conformational minima. The geometry would be optimized without symmetry constraints using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization effects. researchgate.net For related isoindole structures, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data. researchgate.net

The planarity of the isoindole ring system and the steric and electronic effects of the seven chlorine substituents would be of particular interest. The chlorine atoms at the 1-position would likely lead to significant steric strain, potentially distorting the planarity of the isoindole ring. DFT calculations can quantify these distortions and predict bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value Range (based on similar structures) |

| C-C bond lengths (ring) | 1.38 - 1.42 Å |

| C-N bond lengths (ring) | 1.35 - 1.39 Å |

| C-Cl bond lengths | 1.70 - 1.75 Å |

This table presents hypothetical data based on computational studies of related chlorinated heterocyclic compounds. Specific values for 1,1,3,4,5,6,7-heptachloro-1H-isoindole would require dedicated DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comresearchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net

For 1,1,3,4,5,6,7-heptachloro-1H-isoindole, the presence of seven electron-withdrawing chlorine atoms would be expected to significantly lower the energies of both the HOMO and LUMO. This would likely result in a relatively large HOMO-LUMO gap, suggesting high chemical stability. researchgate.net The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. In many aromatic systems, the HOMO and LUMO are distributed over the π-system of the rings. researchgate.net

| Molecular Orbital | Predicted Energy Range (eV) |

| HOMO | -7.0 to -6.0 |

| LUMO | -2.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 3.5 |

This table presents hypothetical data based on computational studies of related chlorinated heterocyclic compounds. Specific values for 1,1,3,4,5,6,7-heptachloro-1H-isoindole would require dedicated DFT calculations.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing valuable information for the identification and characterization of new compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be performed using DFT. researchgate.net For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed. The calculated chemical shifts for ¹³C and ¹H (if present) would be compared to a standard reference, such as tetramethylsilane. The highly chlorinated nature of the molecule would be expected to cause significant downfield shifts for the carbon atoms of the isoindole ring.

Vibrational frequency calculations, also performed with DFT, can predict the infrared (IR) and Raman spectra. researchgate.net The calculated frequencies would correspond to various vibrational modes of the molecule, such as C-C and C-N stretching within the ring, and C-Cl stretching. These theoretical spectra can be compared with experimental data to confirm the structure of the compound. researchgate.net

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. wikipedia.org The fragmentation patterns observed in a mass spectrum are characteristic of the molecule's structure. libretexts.org For 1,1,3,4,5,6,7-heptachloro-1H-isoindole, the presence of multiple chlorine atoms would result in a distinctive isotopic pattern for the molecular ion peak and its fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

In silico modeling can help to predict these fragmentation pathways. Common fragmentation mechanisms include the loss of chlorine atoms or HCl molecules. miamioh.edu The stability of the resulting fragment ions can be evaluated computationally to predict the most likely fragmentation patterns.

Hypothetical Fragmentation Table

| m/z | Possible Fragment |

| 357 | [M]+ (assuming ³⁵Cl) |

| 322 | [M - Cl]+ |

| 287 | [M - 2Cl]+ |

| 251 | [M - 3Cl - H]+ |

This table presents a hypothetical fragmentation pattern. The actual mass spectrum would show a complex isotopic distribution for each fragment.

Reaction Mechanism Studies Related to Formation or Transformation

Theoretical studies can elucidate the mechanisms of chemical reactions, including the formation and transformation of compounds. For polychlorinated aromatic compounds, formation often occurs at high temperatures and can involve complex radical reactions. nih.govnih.gov

Computational studies could investigate the potential synthetic routes to 1,1,3,4,5,6,7-heptachloro-1H-isoindole. This would involve calculating the energies of reactants, transition states, and products for proposed reaction pathways. For example, the thermolysis of chlorinated precursors could be modeled to understand the formation of such a highly chlorinated isoindole. nih.gov Similarly, the transformation of this compound, such as its degradation or further reaction, could be explored by modeling its reactivity with various reagents and under different conditions.

Energetics and Transition States of Hypothetical Dechlorination Pathways

Hypothetical dechlorination pathways for 1,1,3,4,5,6,7-heptachloro-1H-isoindole would likely involve the sequential removal of chlorine atoms. The energetics of these pathways would be influenced by the position of the chlorine atom being removed. It is theorized that the chlorine atoms at the C-4, C-5, C-6, and C-7 positions on the benzene (B151609) ring portion of the molecule would have different bond dissociation energies compared to the chlorine atom at the C-3 position of the pyrrole (B145914) ring, and significantly different from the two geminal chlorine atoms at the C-1 position.

The transition states for these hypothetical reactions would involve the formation of radical intermediates or the interaction with a dechlorinating agent. The stability of these transition states would be a key factor in determining the preferred dechlorination pathway. For example, the formation of a σ-complex has been identified as an important factor in the dechlorination of dioxins, with lower activation energies for hydrogen addition compared to direct chlorine abstraction nih.gov. Similar mechanisms could be computationally explored for 1,1,3,4,5,6,7-heptachloro-1H-isoindole to determine the most likely sequence of chlorine removal.

A hypothetical data table for the energetics of the initial dechlorination step at each unique position could be structured as follows, pending future computational studies:

| Dechlorination Position | Hypothetical Reaction Enthalpy (ΔH, kJ/mol) | Hypothetical Activation Energy (Ea, kJ/mol) |

| C-1 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| C-7 | Data not available | Data not available |

Theoretical Insights into Aromaticity and Stability

The aromaticity and stability of 1,1,3,4,5,6,7-heptachloro-1H-isoindole are subjects of theoretical interest, particularly in comparison to its parent compound, isoindole, and its more stable isomer, indole (B1671886). Isoindoles are generally known to be less stable and more reactive than indoles. nih.govstackexchange.comresearchgate.net This reduced stability is often attributed to their lower aromaticity, as the six-membered ring in isoindoles does not constitute a complete benzenoid unit. stackexchange.com

Computational studies on indole isomers have indicated a continuous reduction in the aromaticity of the six-membered ring when moving from indole to its less stable isomers. nih.gov For 1,1,3,4,5,6,7-heptachloro-1H-isoindole, the extensive chlorination is expected to significantly influence its electronic structure and, consequently, its aromaticity and stability. The electron-withdrawing nature of the seven chlorine atoms would likely decrease the electron density of the isoindole ring system.

A comparative table of theoretical stability and aromaticity indices for indole, isoindole, and the heptachloro- derivative would be a valuable outcome of future computational research:

| Compound | Relative Stability (kJ/mol) | Aromaticity Index (e.g., NICS(0)) - 5-membered ring | Aromaticity Index (e.g., NICS(0)) - 6-membered ring |

| Indole | Data not available | Data not available | Data not available |

| Isoindole | Data not available | Data not available | Data not available |

| 1,1,3,4,5,6,7-Heptachloro-1H-isoindole | Data not available | Data not available | Data not available |

Further computational investigations are necessary to fully elucidate the specific impacts of heptachlorination on the aromatic character and thermodynamic stability of the 1H-isoindole core.

Environmental Occurrence and Distribution of 1,1,3,4,5,6,7 Heptachloro 1h Isoindole

Environmental Fate and Transformation Pathways of 1,1,3,4,5,6,7 Heptachloro 1h Isoindole

Photolytic Degradation Processes in Aquatic and Atmospheric Systems

Photolytic degradation, involving the absorption of light energy, is anticipated to be a significant pathway for the transformation of 1,1,3,4,5,6,7-heptachloro-1H-isoindole in both aquatic and atmospheric environments. This process can occur through direct and indirect mechanisms.

Direct photolysis occurs when the compound itself absorbs photons, leading to the cleavage of chemical bonds. For chlorinated aromatic compounds, the primary photochemical reaction is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, resulting in the formation of aryl radicals. This process is often initiated by UV radiation. The subsequent reactions of these radicals with surrounding molecules, such as hydrogen abstraction, can lead to dechlorinated products. For instance, the photolysis of various PCB congeners has been shown to proceed through the stepwise removal of chlorine atoms. researchgate.net

Indirect photolysis involves the transfer of energy from a photochemically excited species (a photosensitizer) to the target compound. In natural waters, dissolved organic matter (DOM), nitrate, and nitrite (B80452) ions can act as photosensitizers. mdpi.com Upon absorption of sunlight, these sensitizers can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). These ROS are highly reactive and can readily attack the aromatic ring and C-Cl bonds of chlorinated compounds, leading to their degradation. The presence of natural photosensitizers like organic matter has been shown to enhance the photodegradation of PAHs. tandfonline.com

In the atmosphere, vapor-phase 1,1,3,4,5,6,7-heptachloro-1H-isoindole is expected to react with photochemically produced hydroxyl radicals, a major atmospheric oxidant. epa.gov Based on data for the analogous compound heptachlor (B41519), the atmospheric half-life due to this reaction could be relatively short. epa.gov

The rate and extent of photolytic degradation are significantly influenced by various environmental parameters:

Wavelength and Intensity of Light: Higher energy UV radiation is generally more effective in inducing direct photolysis of chlorinated aromatic compounds. The intensity of sunlight, which varies with season, latitude, and time of day, will directly affect the rate of both direct and indirect photolysis.

Presence of Photosensitizers: As mentioned, the concentration and type of DOM, nitrate, and other photosensitizers in aquatic systems can accelerate photodegradation. mdpi.com

pH: The pH of the water can influence the speciation of both the target compound and the photosensitizers, thereby affecting the reaction rates.

Temperature: While photochemistry is not as strongly dependent on temperature as biological processes, temperature can influence the rates of secondary reactions following the initial photochemical event.

Presence of Quenchers: Certain substances in the environment can "quench" or deactivate the excited states of the compound or the photosensitizer, thus inhibiting photolysis.

Table 1: Predicted Photolytic Degradation Parameters for 1,1,3,4,5,6,7-Heptachloro-1H-isoindole based on Analogous Compounds

| Parameter | Predicted Value/Behavior | Basis of Prediction |

| Primary Photolytic Pathway | Direct and indirect photolysis | Studies on PCBs and PAHs researchgate.nettandfonline.com |

| Atmospheric Half-life (vs. •OH) | Potentially short (hours to days) | Data for vapor-phase heptachlor epa.gov |

| Aquatic Half-life | Variable (days to weeks) | Dependent on water chemistry and light conditions nih.gov |

| Major Photodegradation Products | Lower chlorinated isoindoles, hydroxylated derivatives | General pathway for chlorinated aromatics researchgate.net |

Chemical Transformation Reactions in Abiotic Matrices

In the absence of light, 1,1,3,4,5,6,7-heptachloro-1H-isoindole can undergo chemical transformations, particularly in aquatic environments.

Hydrolysis is the reaction with water that can lead to the replacement of a chlorine atom with a hydroxyl group. For many chlorinated hydrocarbons, the rate of hydrolysis is pH-dependent and can be very slow under neutral conditions. viu.ca Given the stability of the aromatic ring, hydrolysis of the C-Cl bonds on the benzene (B151609) moiety of the isoindole structure is expected to be a slow process. However, the chlorine atoms on the pyrrole-derived portion of the isoindole may be more susceptible to hydrolysis. Studies on the hydrolysis of the pesticide heptachlor show that it hydrolyzes to 1-hydroxychlordene (B150176) with a half-life of about one day in water. epa.gov

Oxidation reactions with chemical oxidants present in water, such as dissolved oxygen, are generally slow for highly chlorinated aromatic compounds. However, the presence of strong oxidizing agents, which can be formed during water treatment processes (e.g., ozonation, chlorination), could lead to the degradation of this compound. Chlorination of nitrogen heterocycles can proceed through initial N-chlorination, potentially leading to ring-opening. stanford.edu

Under anaerobic conditions, such as in saturated soils, sediments, and groundwater, reductive dechlorination is a key transformation pathway for highly chlorinated organic compounds. epa.gov This process involves the removal of chlorine atoms with the concurrent addition of electrons. The chlorine atoms are replaced by hydrogen atoms. Reductive dechlorination is often mediated by reduced iron minerals or other reducing agents present in the environment. For many polychlorinated compounds, reductive dechlorination occurs in a stepwise fashion, with higher chlorinated congeners being transformed into less chlorinated ones. nih.gov It is a significant pathway for the natural attenuation of compounds like PCBs and chlorinated benzenes. nih.govnih.gov The rate of reductive dechlorination is generally faster for more highly chlorinated compounds. epa.gov

Table 2: Predicted Chemical Transformation Pathways for 1,1,3,4,5,6,7-Heptachloro-1H-isoindole in Abiotic Matrices

| Transformation Pathway | Environmental Compartment | Predicted Rate | Key Reactants | Potential Products |

| Hydrolysis | Water, Moist Soil | Slow to Moderate | Water | Hydroxylated and dechlorinated isoindoles |

| Oxidation | Water (with strong oxidants) | Potentially Fast | Ozone, Chlorine | Ring-opened products, mineralized components |

| Reductive Dechlorination | Anaerobic Sediments/Soils | Moderate to Fast | Reduced species (e.g., Fe(II)) | Lower chlorinated isoindoles |

Biotic Transformation Mechanisms (Microbial Degradation)

Microorganisms play a crucial role in the breakdown of persistent organic pollutants. The degradation of 1,1,3,4,5,6,7-heptachloro-1H-isoindole is likely to occur through different microbial pathways depending on the redox conditions.

Under anaerobic conditions , microbial reductive dechlorination is a significant process. Certain anaerobic bacteria can use chlorinated compounds as electron acceptors in a process known as "halorespiration." nih.gov This leads to the sequential removal of chlorine atoms, reducing the toxicity and persistence of the compound. Genera like Dehalococcoides are known to be involved in the reductive dechlorination of chlorinated aromatic compounds. nih.gov

Under aerobic conditions , the microbial degradation of highly chlorinated compounds is generally slower. However, bacteria capable of degrading a wide range of aromatic compounds exist. The initial step in the aerobic degradation of aromatic hydrocarbons often involves the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. frontiersin.org For chlorinated compounds, this can be a challenging step. It is possible that the degradation of 1,1,3,4,5,6,7-heptachloro-1H-isoindole would proceed through co-metabolism, where the compound is degraded by enzymes produced by microorganisms for the metabolism of other substrates. The degradation of the N-heterocyclic compound pyridine (B92270) has been shown to be carried out by various bacteria, including species of Arthrobacter and Rhodococcus. researchgate.netnih.gov

Fungi, particularly white-rot fungi, are also known to degrade a wide range of persistent organic pollutants, including chlorinated compounds, through the action of their non-specific extracellular lignin-degrading enzymes. researchgate.net

Table 3: Predicted Biotic Transformation Mechanisms for 1,1,3,4,5,6,7-Heptachloro-1H-isoindole

| Condition | Primary Mechanism | Key Microbial Groups (Analogous Compounds) | Potential Transformation Products |

| Anaerobic | Reductive Dechlorination (Halorespiration) | Dehalococcoides | Lower chlorinated isoindoles |

| Aerobic | Oxidative Degradation (Co-metabolism) | Pseudomonas, Sphingomonas, Arthrobacter, Rhodococcus | Hydroxylated intermediates, ring-cleavage products |

| Fungal Degradation | Extracellular Enzymatic Attack | White-rot fungi (e.g., Phanerochaete chrysosporium) | Oxidized and dechlorinated products |

Identification of Microbial Strains Capable of Metabolizing Highly Chlorinated Compounds

The biodegradation of highly chlorinated compounds like 1,1,3,4,5,6,7-Heptachloro-1H-isoindole is a challenging process for microorganisms due to the stability of the carbon-chlorine bonds and the steric hindrance posed by multiple chlorine atoms. However, various microbial strains have been identified that possess the metabolic capabilities to degrade similar recalcitrant molecules. These microorganisms can be broadly categorized into bacteria and fungi, each employing distinct strategies for metabolism.

Bacterial Strains:

Under anaerobic conditions, several bacterial genera have demonstrated the ability to carry out reductive dechlorination, a process where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This is often the initial and rate-limiting step in the degradation of highly chlorinated compounds. Halorespiring bacteria, for instance, can utilize chlorinated compounds as electron acceptors in their respiratory chain.

Conversely, aerobic bacteria are generally more effective at degrading less chlorinated aromatic compounds. The initial step in aerobic degradation often involves the action of oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. For highly chlorinated compounds, a combination of anaerobic and subsequent aerobic treatment may be necessary for complete mineralization.

Fungal Strains:

Fungi, particularly white-rot fungi, are recognized for their remarkable ability to degrade a wide array of persistent organic pollutants. These fungi produce potent, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These enzymes generate highly reactive free radicals that can attack the complex structures of highly chlorinated compounds, initiating their degradation. This co-metabolic process does not require the pollutant to be the primary food source for the fungus.

Below is a table summarizing microbial strains known to degrade highly chlorinated aromatic and heterocyclic compounds, which could potentially metabolize 1,1,3,4,5,6,7-Heptachloro-1H-isoindole.

| Microbial Group | Genus Examples | Metabolic Process | Relevant Compound Classes Degraded |

| Bacteria (Anaerobic) | Dehalococcoides, Dehalobacter | Reductive Dechlorination (Halorespiration) | Polychlorinated biphenyls (PCBs), Polychlorinated dibenzo-p-dioxins (PCDDs) |

| Bacteria (Aerobic) | Pseudomonas, Sphingomonas, Rhodococcus | Oxidative Degradation (Dioxygenases) | Chlorinated benzenes, Chlorophenols, Less chlorinated PCBs |

| Fungi (White-Rot) | Phanerochaete, Trametes, Pleurotus | Extracellular Enzymatic Attack (Ligninolytic enzymes) | A wide range of POPs including PCBs, PCDDs, and polycyclic aromatic hydrocarbons (PAHs) |

Elucidation of Enzymatic Degradation Pathways and Intermediates

The enzymatic degradation of highly chlorinated compounds is a complex, multi-step process. The specific pathways and the resulting intermediates are highly dependent on the degrading microorganism and the prevailing environmental conditions (aerobic vs. anaerobic).

Anaerobic Degradation Pathway:

The primary anaerobic pathway for highly chlorinated compounds is reductive dechlorination . This process is catalyzed by enzymes known as reductive dehalogenases . In this pathway, the chlorinated compound serves as a terminal electron acceptor. Each step involves the removal of a chlorine atom, leading to the formation of progressively less chlorinated and often more biodegradable intermediates. For a heptachlorinated compound like 1,1,3,4,5,6,7-Heptachloro-1H-isoindole, this would result in a series of hexa-, penta-, tetra-, and lower chlorinated isoindole congeners. Complete dechlorination would ultimately yield the non-chlorinated parent isoindole ring.

Aerobic Degradation Pathway:

Aerobic degradation of chlorinated aromatics is typically initiated by dioxygenases , which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This is followed by the action of dehydrogenases to form a catechol. The catechol ring is then cleaved by either ortho- or meta-cleavage dioxygenases, opening up the aromatic ring and leading to intermediates that can enter central metabolic pathways like the Krebs cycle. For highly chlorinated compounds, this pathway is often less efficient.

Fungal Degradation Pathway:

The ligninolytic enzymes of white-rot fungi, including lignin peroxidase (LiP) , manganese peroxidase (MnP) , and laccase , operate through a different mechanism. These enzymes have low substrate specificity and act by generating highly reactive radicals. For instance, LiP can oxidize aromatic compounds with high ionization potentials. Laccase, in the presence of mediator compounds, can also oxidize a wide range of recalcitrant pollutants. This enzymatic attack can lead to ring cleavage and the formation of various oxidized and fragmented intermediates.

The following table outlines the key enzymes and potential intermediates in the degradation of highly chlorinated aromatic compounds.

| Degradation Type | Key Enzymes | Initial Step | Potential Intermediates |

| Anaerobic | Reductive Dehalogenases | Removal of a chlorine atom | Lower chlorinated congeners of the parent compound |

| Aerobic | Dioxygenases, Dehydrogenases | Dihydroxylation of the aromatic ring | Chlorinated catechols, ring-cleavage products |

| Fungal | Lignin Peroxidase, Manganese Peroxidase, Laccase | Radical-mediated oxidation | Oxidized parent compound, ring-cleavage products, polymeric products |

Sorption, Volatilization, and Bioaccumulation Potential

The physico-chemical properties of 1,1,3,4,5,6,7-Heptachloro-1H-isoindole, inferred from its highly chlorinated structure, suggest a high potential for persistence and partitioning into solid and biological matrices.

Sorption:

Highly chlorinated organic compounds are characterized by low aqueous solubility and high lipophilicity (hydrophobicity). Consequently, in an environmental setting, 1,1,3,4,5,6,7-Heptachloro-1H-isoindole is expected to exhibit strong sorption to soil organic matter and sediments. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to organic carbon in soil and sediment, which in turn reduces its mobility and bioavailability. For compounds with similar characteristics, Koc values are typically in the range of 10^5 to 10^7 L/kg, suggesting that 1,1,3,4,5,6,7-Heptachloro-1H-isoindole would be largely immobile in the soil environment and would tend to accumulate in sediments if released into aquatic systems.

Volatilization:

Volatilization from water and soil surfaces is governed by a compound's vapor pressure and its Henry's Law constant. Highly chlorinated compounds generally have low vapor pressures due to their high molecular weight. The Henry's Law constant (H) describes the partitioning of a chemical between air and water at equilibrium. Compounds with a high degree of chlorination tend to have low to moderate H values. This, combined with their strong sorption to soil and sediment, suggests that volatilization of 1,1,3,4,5,6,7-Heptachloro-1H-isoindole from water bodies and moist soil surfaces is likely to be a slow process. Once in the atmosphere, however, such persistent compounds can undergo long-range transport.

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For highly lipophilic compounds like 1,1,3,4,5,6,7-Heptachloro-1H-isoindole, there is a significant potential for bioaccumulation in the fatty tissues of organisms. The octanol-water partition coefficient (Kow) is a key indicator of bioaccumulation potential, with high log Kow values (typically > 5) suggesting a high propensity to bioaccumulate. Due to its extensive chlorination, the log Kow for 1,1,3,4,5,6,7-Heptachloro-1H-isoindole is expected to be high. This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

The table below provides estimated ranges for key physico-chemical parameters for highly chlorinated aromatic compounds, which can be used to infer the behavior of 1,1,3,4,5,6,7-Heptachloro-1H-isoindole.

| Parameter | Typical Range for Highly Chlorinated Aromatics | Implication for 1,1,3,4,5,6,7-Heptachloro-1H-isoindole |

| Log Koc (L/kg) | 5 - 7 | Strong sorption to soil and sediment; low mobility. |

| Henry's Law Constant (Pa·m³/mol) | 0.1 - 10 | Low to moderate volatilization from water. |

| Log Kow | > 5 | High potential for bioaccumulation and biomagnification. |

Advanced Analytical Methodologies for Detection and Quantification of 1,1,3,4,5,6,7 Heptachloro 1h Isoindole

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and often most critical step in the analytical workflow is the effective extraction and cleanup of the target analyte from complex environmental samples such as soil, sediment, and water. The primary goal is to isolate 1,1,3,4,5,6,7-heptachloro-1H-isoindole from interfering matrix components that could compromise the accuracy and sensitivity of subsequent analyses.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of organic pollutants from aqueous samples. vt.edu The optimization of LLE for 1,1,3,4,5,6,7-heptachloro-1H-isoindole would involve the careful selection of an appropriate organic solvent. Given the polychlorinated and relatively nonpolar nature of the target compound, solvents such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) would likely be effective. Key parameters for optimization include the solvent-to-sample volume ratio, extraction time, and the number of extraction cycles to ensure exhaustive recovery. However, LLE can be time-consuming and generate significant solvent waste. vt.edu

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE, with benefits including reduced solvent consumption, higher sample throughput, and the potential for automation. researchgate.netresearchgate.net For the extraction of 1,1,3,4,5,6,7-heptachloro-1H-isoindole, a reversed-phase sorbent, such as C18-bonded silica (B1680970), would be a suitable choice. The optimization of an SPE method involves a systematic approach to each step:

Conditioning: The sorbent is activated with an organic solvent like methanol, followed by equilibration with reagent water to ensure reproducible retention.

Loading: The aqueous sample is passed through the sorbent at an optimized flow rate to allow for efficient partitioning of the analyte onto the solid phase.

Washing: Interfering substances are selectively removed from the sorbent using a weak solvent mixture that does not elute the target compound.

Elution: The retained 1,1,3,4,5,6,7-heptachloro-1H-isoindole is eluted with a small volume of a strong organic solvent, such as ethyl acetate (B1210297) or acetone.

A comparison of hypothetical optimization parameters for LLE and SPE is presented in Table 1.

Table 1: Hypothetical Optimization Parameters for LLE and SPE of 1,1,3,4,5,6,7-Heptachloro-1H-isoindole from Water Samples

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Solvent/Sorbent | Dichloromethane | C18-bonded silica |

| Sample Volume | 1 L | 500 mL |

| Solvent Volume | 3 x 60 mL | 10 mL for elution |

| Extraction Time | 30 min per extraction | 20 min total |

| Key Optimization Variables | pH, salting out effect, shaking intensity | Sample loading flow rate, wash solvent composition, elution solvent strength |

| Pros | Simple, well-established | Low solvent use, high throughput, automation potential |

| Cons | High solvent consumption, emulsion formation | Potential for sorbent clogging, method development can be complex |

Following the initial extraction, further cleanup is often necessary to remove co-extracted matrix interferences, particularly high molecular weight compounds such as lipids and humic substances.

Gel Permeation Chromatography (GPC) is a size-exclusion chromatographic technique that is highly effective for separating large molecules from smaller analytes. cdc.govresolvemass.ca In the context of analyzing 1,1,3,4,5,6,7-heptachloro-1H-isoindole in fatty matrices (e.g., fish tissue), GPC can be employed to remove lipids that would otherwise interfere with chromatographic analysis. cdc.gov The sample extract is passed through a column packed with a porous gel, and the separation is based on the differential diffusion of molecules into the pores. Larger lipid molecules are excluded from the pores and elute first, while the smaller analyte molecules penetrate the pores and have a longer retention time.

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that can be used for both sample extraction and cleanup. nih.govtaylorfrancis.commdpi.com A fused silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions into the coating. For a semi-volatile compound like 1,1,3,4,5,6,7-heptachloro-1H-isoindole, headspace SPME could be particularly advantageous as it minimizes the extraction of non-volatile matrix components. mdpi.com The optimization of SPME would involve selecting the appropriate fiber coating (e.g., polydimethylsiloxane/divinylbenzene), extraction time, and temperature to achieve maximum sensitivity.

Chromatographic Separation Techniques

High-resolution separation is crucial for distinguishing the target analyte from isomers and other structurally similar compounds that may be present in the sample extract.

Gas Chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile organic compounds. chromatographyonline.com For the analysis of 1,1,3,4,5,6,7-heptachloro-1H-isoindole, a high-resolution capillary column, such as a 5% phenyl-methylpolysiloxane stationary phase, would provide excellent separation efficiency. The optimization of the GC method would focus on the temperature program of the oven to ensure adequate separation from potential interferences.

The choice of detector is critical for achieving the required sensitivity and selectivity. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would be a suitable choice for routine targeted analysis. For confirmatory analysis and unambiguous identification, a Mass Spectrometer (MS) is indispensable. nih.gov Operating the MS in selected ion monitoring (SIM) mode can enhance sensitivity for trace-level quantification.

For exceptionally complex matrices where co-elution is a significant problem, Multi-Dimensional Gas Chromatography (GCxGC) offers a substantial increase in separation power. chromatographyonline.comlabcompare.com In a GCxGC system, the effluent from the first column is cryo-focused and then re-injected onto a second, shorter column with a different stationary phase. labcompare.com This results in a two-dimensional separation, providing significantly higher peak capacity and resolution compared to conventional single-column GC. nist.gov The application of GCxGC would be particularly beneficial for separating 1,1,3,4,5,6,7-heptachloro-1H-isoindole from other chlorinated co-contaminants in environmental samples.

Table 2: Comparison of GC and GCxGC for the Analysis of 1,1,3,4,5,6,7-Heptachloro-1H-isoindole

| Feature | Gas Chromatography (GC) | Multi-Dimensional Gas Chromatography (GCxGC) |

| Separation | Single column separation | Two-dimensional separation using orthogonal columns |

| Peak Capacity | Moderate | Significantly higher |

| Resolution | Good | Excellent, separates co-eluting compounds |

| Complexity | Relatively simple operation and data analysis | More complex instrumentation and data processing |

| Application | Routine analysis, moderately complex samples | Highly complex samples, isomer separation, non-target screening |

High-Resolution Mass Spectrometry for Non-Target and Suspect Screening

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds and for increasing confidence in the identification of target analytes. When coupled with GC or GCxGC, HRMS is a powerful tool for non-target and suspect screening of environmental contaminants.

In a non-target screening approach, the HRMS data is used to determine the elemental composition of unknown peaks, which can then be used to tentatively identify the compounds. For suspect screening, a list of potential contaminants, including 1,1,3,4,5,6,7-heptachloro-1H-isoindole, is created, and the HRMS data is searched for the accurate masses of these compounds. The high mass accuracy of HRMS allows for a significant reduction in the number of potential false positives compared to nominal mass spectrometry. rero.ch The use of HRMS would be a powerful strategy to investigate the presence of 1,1,3,4,5,6,7-heptachloro-1H-isoindole and its potential transformation products in the environment without the need for authentic analytical standards for every compound.

Orbitrap HRMS Applications for Environmental Contaminant Identification

The primary strength of this technique lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within 5 parts per million (ppm). This allows for the confident determination of a compound's elemental formula. In the case of 1,1,3,4,5,6,7-Heptachloro-1H-isoindole, the theoretical exact mass of its molecular ion can be calculated. When a sample is analyzed, the instrument can detect a feature at this specific m/z, providing strong evidence of its presence.

Furthermore, the presence of seven chlorine atoms creates a distinct isotopic pattern due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The Orbitrap analyzer can resolve these isotopic peaks, and the observed pattern can be compared to the theoretical pattern for a molecule with seven chlorine atoms. lcms.cz This isotopic fingerprinting provides an additional layer of confirmation, significantly reducing the likelihood of false positives. lcms.cz This is especially crucial in non-targeted screening, where analysts search for a wide range of potential contaminants without pre-selecting specific analytes.

Table 1: High-Resolution Mass Spectrometry Data for 1,1,3,4,5,6,7-Heptachloro-1H-isoindole

| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| Molecular Formula | C₈Cl₇N | - | - |

| Monoisotopic Mass | 356.8128 | 356.8125 | < 1.0 |

| Isotopic Pattern | Characteristic pattern for Cl₇ | Match > 98% | - |

Quantitative Analysis Using Isotope Dilution Mass Spectrometry

For accurate quantification, especially at trace levels in complex matrices, isotope dilution mass spectrometry (IDMS) is the preferred methodology. nih.govresearchgate.net This technique is considered the gold standard as it corrects for potential analyte loss during sample preparation and for matrix effects (signal suppression or enhancement) during analysis.

The core principle of IDMS involves "spiking" a sample with a known quantity of an isotopically labeled version of the target analyte, in this case, ¹³C-labeled or ³⁷Cl-labeled 1,1,3,4,5,6,7-Heptachloro-1H-isoindole. This labeled internal standard is chemically identical to the native (unlabeled) analyte and therefore behaves identically throughout the extraction, cleanup, and chromatographic separation processes.

Because the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, the ratio of their signal intensities can be used to calculate the concentration of the native analyte in the original sample. Any losses or matrix effects will impact both the native and labeled compounds equally, leaving the ratio unchanged and thus ensuring a highly accurate measurement. nih.gov

Table 2: Principle of Isotope Dilution Quantification

| Step | Description | Impact on Quantification |

|---|---|---|

| 1. Spiking | A known amount of isotopically labeled standard is added to the unknown sample. | Establishes a reference point for quantification. |

| 2. Extraction/Cleanup | The sample is processed to remove interferences. | Both native analyte and labeled standard are lost proportionally. |

| 3. Analysis (GC-MS/LC-MS) | The instrument measures the signal response for both the native analyte and the labeled standard. | The ratio of the native analyte to the labeled standard is determined. |

| 4. Calculation | The initial concentration of the native analyte is calculated based on the measured response ratio and the known amount of standard added. | The final calculated concentration is corrected for procedural losses and matrix effects. |

Interlaboratory Comparison and Quality Assurance/Quality Control in Environmental Analysis

Ensuring the accuracy and comparability of data for persistent organic pollutants (POPs) like 1,1,3,4,5,6,7-Heptachloro-1H-isoindole is paramount for effective environmental monitoring and regulation. greenpolicyplatform.orgthegreenforum.org This is achieved through rigorous Quality Assurance/Quality Control (QA/QC) programs and participation in interlaboratory comparison (ILC) studies. epa.govifremer.fr

A comprehensive QA/QC plan is essential for any laboratory conducting environmental analysis. epa.govdtic.mil This includes the routine analysis of method blanks to check for contamination, laboratory control samples (spikes in a clean matrix) to verify method accuracy, and matrix spike/matrix spike duplicates to assess method performance in specific sample types. All procedures, from sample collection to data reporting, must be thoroughly documented. dtic.mil

ILC studies, also known as proficiency tests, are a critical component of external quality assessment. nih.govnih.gov In these studies, a central organizer distributes identical, well-characterized samples to multiple laboratories. Each laboratory analyzes the sample using their own standard procedures and reports the results back to the organizer. This process allows for an independent evaluation of a laboratory's performance against its peers. researchgate.netgrafiati.com

Consistent and satisfactory performance in ILCs demonstrates a laboratory's competence and the reliability of its data. For emerging contaminants, these studies are vital for validating new analytical methods and ensuring that data generated across different regions and by different organizations are comparable and can be used to build a coherent global understanding of the contaminant's prevalence and impact. nih.gov

Table 3: Key QA/QC Components for Environmental Analysis

| QA/QC Component | Purpose | Acceptance Criteria Example |

|---|---|---|

| Method Blank | Assess laboratory contamination | Analyte concentration below the limit of detection |

| Laboratory Control Sample (LCS) | Verify method accuracy and precision | Recovery within 70-130% of the true value |

| Matrix Spike (MS) | Evaluate matrix effects on accuracy | Recovery within 70-130% (matrix dependent) |

| Matrix Spike Duplicate (MSD) | Evaluate matrix effects on precision | Relative Percent Difference (RPD) < 20% |

| Interlaboratory Comparison | Assess proficiency and data comparability | Z-score between -2 and +2 |

Future Research Directions and Emerging Paradigms for Heptachlorinated Isoindoles

Development of Novel Analytical Standards and Reference Materials

A fundamental prerequisite for the environmental monitoring and toxicological assessment of any chemical is the availability of a pure analytical standard. oup.com For emerging POPs, the lack of proper analytical methods often leads to insufficient or inadequate data on their occurrence, toxicity, and environmental behavior. researchgate.net Currently, a significant challenge in the study of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- is the absence of a commercially available certified reference material.

Future research must prioritize the synthesis and certification of this compound. This process involves not only the chemical synthesis but also extensive purification and characterization to confirm its structure and purity. oup.com Techniques such as tandem mass spectrometry are vital in providing the key spectral information that forms the basis for new, highly sensitive and specific analytical methods. oup.com The development of such standards is a critical first step, enabling the global scientific community to develop and validate quantitative methods for its detection in complex environmental matrices like water, soil, sediment, and biota. researchgate.net Without these materials, it is impossible to accurately determine environmental concentrations, conduct toxicological studies, or assess human exposure. The challenges associated with some POPs, including high toxicity or difficulty in sample preparation, underscore the need for robust and reliable standards. researchgate.net

| Step | Objective | Key Techniques and Considerations | Anticipated Outcome |

|---|---|---|---|

| 1. Chemical Synthesis | Produce a sufficient quantity of the target compound. | Multi-step organic synthesis, optimization of reaction conditions, consideration of isomeric purity. | Crude product of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-. |

| 2. Purification | Isolate the target compound to a high degree of purity (e.g., >99%). | Chromatographic techniques (e.g., column chromatography, HPLC), recrystallization. | Highly purified solid material. |

| 3. Structural Confirmation | Unambiguously verify the chemical structure. | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS). | Confirmed molecular structure and formula. |

| 4. Purity Assessment | Quantify the purity and identify any residual impurities. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography (LC) with UV/MS detection, Differential Scanning Calorimetry (DSC). | A purity value with an associated uncertainty. |

| 5. Certification | Establish the material as a CRM with documented traceability and uncertainty. | Inter-laboratory comparison studies, homogeneity and stability testing, issuance of a certificate of analysis. | A Certified Reference Material suitable for global use in research and monitoring. |

Application of Advanced Chemometric Approaches for Data Interpretation in Non-Target Screening

Environmental monitoring is increasingly moving beyond targeting a limited list of known pollutants towards non-target screening (NTS) to identify the vast number of unknown chemicals present in the environment. scies.orgnih.gov NTS approaches using high-resolution mass spectrometry (HRMS) can detect thousands of chemical features in a single sample, but interpreting this flood of data is a major challenge. jhu.eduresearchgate.net

Chemometrics, which uses mathematical and statistical methods to analyze chemical data, is an essential tool for this task. rsc.orgresearchgate.net Techniques like Principal Component Analysis (PCA) can simplify complex datasets and reveal underlying patterns, helping to identify contamination sources. scispace.combas.bgmdpi.com For an unstudied compound like heptachlorinated isoindole, NTS is the most probable method for its initial discovery in environmental samples. Chemometric methods would be indispensable for processing the complex NTS data to pinpoint its mass-to-charge ratio, tentatively identify its formula, and correlate its presence with specific industrial activities, waste streams, or geographical locations. This allows researchers to prioritize previously unidentified compounds for further investigation and moves them from the realm of "unknown unknowns" to candidates for targeted analysis. jhu.edu Applying these advanced data analysis protocols can reveal trends and important results that might be easily overlooked by conventional methods. rsc.orgresearchgate.net

| Chemometric Technique | Abbreviation | Primary Application in NTS Data Analysis | Relevance to Heptachlorinated Isoindole |

|---|---|---|---|

| Principal Component Analysis | PCA | Reduces the dimensionality of large datasets, visualizes relationships between samples, and identifies major sources of variation. bas.bg | Could link the presence of the compound's mass feature to specific sample groups (e.g., downstream of an industrial site). |

| Hierarchical Cluster Analysis | HCA | Groups samples or chemical features based on their similarity, often visualized as a dendrogram. | Can cluster heptachlorinated isoindole with other known chlorinated pollutants, suggesting a common source or pathway. |

| Multivariate Curve Resolution | MCR | Deconvolutes co-eluting chromatographic peaks and extracts pure mass spectra from complex mixtures. | Helps to obtain a clean mass spectrum of the compound from a complex environmental matrix, aiding in its identification. |

| Machine Learning / Artificial Intelligence | ML/AI | Develops predictive models to classify unknown compounds or screen for specific structural features based on mass spectral data. nih.gov | Could be used to build models that screen NTS data for features characteristic of highly chlorinated, nitrogen-containing compounds. |

Investigation of Formation Pathways in Unintended Environmental Processes

Many of the most problematic POPs, such as dioxins, are not produced intentionally but are formed as unintended byproducts of industrial and thermal processes. researchgate.net A critical area of future research for 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- is to investigate its potential formation pathways. Given its chemical structure—a nitrogen-containing aromatic isoindole core heavily substituted with chlorine—several hypotheses can be proposed.

Potential formation routes could include high-temperature industrial or waste incineration processes where nitrogen-containing organic precursors and a chlorine source are present. nih.gov For example, the thermal decomposition of materials containing chlorinated polymers and nitrogenous compounds could create conditions suitable for its formation. researchgate.net Studies have shown that chlorinated benzenes and other aromatics can be formed from the reaction of benzene (B151609) with chlorine sources in the cool-down zone of combustors. researchgate.net Furthermore, some chlorinated aromatic compounds can be formed through microbial processes in soils and sediments, where naturally occurring organic matter is acted upon by microorganisms in the presence of chloride ions. nih.govresearchgate.net Research should focus on laboratory simulations of these conditions and the analysis of real-world samples from relevant industrial facilities and waste streams to identify potential sources.

| Potential Process | Nitrogen Precursor(s) | Chlorine Source(s) | Rationale / Example Analogy |

|---|---|---|---|

| Waste Incineration / Thermal Processes | Nitrogen-containing plastics, pharmaceuticals, pesticides, natural products (e.g., tryptophan). beilstein-journals.org | Polyvinyl chloride (PVC), inorganic chlorides (e.g., CuCl₂), chlorinated solvents. | Formation of polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) and polychlorinated biphenyls (PCBs) during combustion. researchgate.netnih.gov |

| Industrial Chemical Synthesis | Phthalimide (B116566) or isoindoline (B1297411) derivatives used as reagents or intermediates. mdpi.commdpi.com | Chlorinating agents (e.g., SOCl₂, Cl₂ gas), chlorinated solvents. | Unintended side-reactions in the manufacturing of dyes, pigments, or pharmaceuticals containing the isoindole scaffold. nih.gov |

| Environmental Transformation | Nitrogenous humic substances, degradation products of nitrogen-containing pesticides. | Chloride (Cl⁻) in soil/water, chlorine from water disinfection. researchgate.netresearchgate.net | Microbial or abiotic chlorination of organic matter in soils and aquatic systems. nih.govresearchgate.net |

| Atmospheric Deposition | Volatile nitrogen-containing compounds. | Atmospheric HCl, chlorine radicals. | Volatile contaminants can enter the atmosphere and return to aquatic environments through precipitation. mdpi.com |

Predictive Modeling for Environmental Behavior and Distribution of Novel Highly Chlorinated Compounds